Aviglycinhydrochlorid

Übersicht

Beschreibung

Aviglycine hydrochloride, also known as Aminoethoxyvinylglycine (AVG), is a plant regulator used on apples, pears, and ornamentals . It may delay fruit maturity, leading to benefits such as a reduction in pre-harvest fruit drop and improved fruit quality . In pears, AVG may help maintain fruit firmness .

Synthesis Analysis

While specific synthesis methods for Aviglycine hydrochloride were not found in the search results, it’s known that AVG is generally used as the inhibitor of 1-aminocyclopropane-1-carboxillic-acid synthase (ACS), which is important in ethylene synthesis .

Molecular Structure Analysis

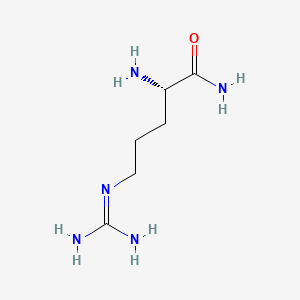

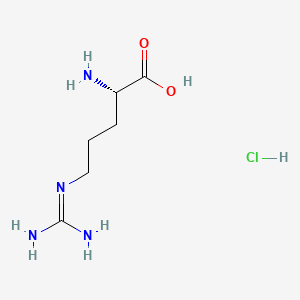

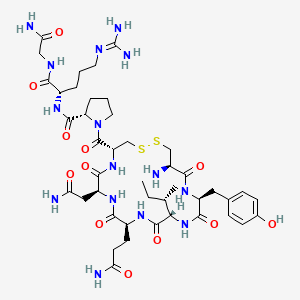

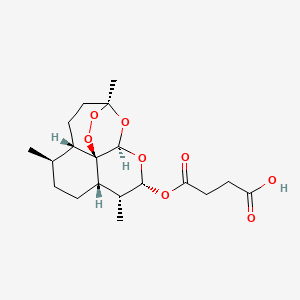

The molecular formula of Aviglycine hydrochloride is C6H13ClN2O3 . Its average mass is 196.632 Da and its monoisotopic mass is 196.061462 Da .

Physical And Chemical Properties Analysis

Aviglycine hydrochloride has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Wissenschaftliche Forschungsanwendungen

Hemmung der natürlichen Blüte bei Ananas

AVG HCl wurde zur Kontrolle der natürlichen Blüte von Ananas verwendet, was für kommerzielle Erzeuger ein erhebliches Problem darstellt. Die Anwendung von AVG HCl als Blattspritzmittel hat gezeigt, dass die natürlichen Blühraten signifikant reduziert werden können, wodurch die Unterbrechung der Fruchtzeitpläne verhindert und eine einheitliche Fruchtgröße und Reife bei der Ernte gewährleistet wird .

Verbesserung des Fruchtansatzes und des Ertrags bei Walnüssen

In der Walnussproduktion kann die Überbestäubung und die anschließende Ethylenproduktion zu geringen Erträgen führen, da die Nuss produzierenden Stempelblüten abgeworfen werden. Die Anwendung von AVG HCl während der Blüte hat sich gezeigt, dass sie den Nussansatz und den Ertrag verbessert, insbesondere bei 'Serr'-Walnuss-Sorten .

Verzögerung der Reifung und Reife von klimakterischen Früchten

AVG HCl wird verwendet, um die Reifung und Reife von klimakterischen Früchten wie Äpfeln und Steinobst zu verzögern. Diese Anwendung ermöglicht eine verbesserte Erntemanagement, eine Reduzierung des Fruchtfalls vor der Ernte und die Erhaltung der Fruchtfestigkeit während der Lagerung. Es hilft auch, die Fruchtreife für die Langzeitlagerung zu optimieren und kann die Fruchtgröße und den Ertrag erhöhen, wenn die Ernte verzögert wird .

Regulierung von Ethylen-vermittelten Prozessen

Ethylen spielt eine entscheidende Rolle in verschiedenen Pflanzenprozessen, einschließlich Ruhe, Keimung, Blüte, Fruchtansatz, Wachstum, Reifung, Reife, Seneszenz und Abszission. Die Fähigkeit von AVG HCl, die Ethylenproduktion zu regulieren, bietet ein leistungsstarkes Werkzeug für die Verwaltung der Pflanzenproduktion und -qualität .

Kontrolle der vorzeitigen Blüte bei Ananas

Übermäßige natürliche Blüte bei Ananas kann zu einer großen Anzahl kleiner Früchte und einer Reihe von Fruchtreifestadien führen, was zu erhöhten Ernte-kosten führt. AVG HCl-Anwendungen haben gezeigt, dass sie die vorzeitige Blüte wirksam kontrollieren können und so Ernteverluste reduzieren, die mit einer solchen Blüte verbunden sind .

Forschung zu Blüte und Fruchtansatz

Angesichts der Bedeutung von Ethylen bei der Blüte und dem Fruchtansatz hat sich die AVG HCl-Forschung auf diese Bereiche ausgeweitet. Studien zeigen, dass AVG HCl diese Prozesse beeinflussen kann, was möglicherweise neue Möglichkeiten bietet, um die Erträge und die Qualität der Pflanzen zu verbessern .

Management der Fruchtqualität nach der Ernte

AVG HCl kann verwendet werden, um die Fruchtqualität nach der Ernte zu verwalten, indem die Reifung und Seneszenz verzögert werden. Diese Anwendung ist besonders vorteilhaft für Früchte, die empfindlich auf Ethylen reagieren, sodass sie während des Transports und der Lagerung ihre Qualität behalten .

Forschung zum Ethylensyntheseweg

AVG HCl dient als Forschungswerkzeug zur Untersuchung des Ethylensynthesewegs in Pflanzen. Durch Hemmung des Enzyms ACC Synthase hilft AVG HCl Forschern, die Rolle von Ethylen in der Pflanzenphysiologie und -entwicklung zu verstehen .

Wirkmechanismus

Target of Action

Aviglycine hydrochloride, also known as AVG HCl, is a plant growth regulator . Its primary target is the enzyme ACC Synthase, a key enzyme in the ethylene biosynthesis pathway . Ethylene is a plant hormone that regulates growth and development, including fruit ripening, flower wilting, and leaf fall .

Mode of Action

AVG HCl inhibits the biosynthesis of ethylene by competitively inhibiting ACC Synthase . By blocking this enzyme, AVG HCl prevents the conversion of S-adenosylmethionine to the ethylene precursor 1-aminocyclopropane-1-carboxylic acid . This inhibition results in a decrease in ethylene production, thereby influencing plant growth and development .

Biochemical Pathways

The primary biochemical pathway affected by AVG HCl is the ethylene biosynthesis pathway . By inhibiting ACC Synthase, AVG HCl disrupts the production of ethylene, affecting downstream processes regulated by this hormone . These processes include fruit ripening, flower senescence, and abscission .

Pharmacokinetics

It is known that avg hcl is applied as a spray solution to plants . The impact of these properties on the bioavailability of AVG HCl is currently unknown.

Result of Action

The inhibition of ethylene production by AVG HCl has several effects at the molecular and cellular level. In apples, it may delay fruit maturity, leading to benefits such as a reduction in pre-harvest fruit drop and improved fruit quality . In pears, AVG HCl may help maintain fruit firmness . For specific ornamentals, AVG HCl may reduce problems, such as flower senescence and flower bud abscission, that occur during shipping .

Action Environment

It is known that avg hcl is used in various countries, suggesting that it is effective in different climates and environmental conditions

Safety and Hazards

Zukünftige Richtungen

Aviglycine hydrochloride breaks down quickly in the presence of microbes, and is not expected to build up in soil and water . The breakdown products of Aviglycine hydrochloride are not expected to persist in the environment . It has low mobility in soil and is not expected to pose significant environmental risks .

Biochemische Analyse

Biochemical Properties

Aviglycine hydrochloride functions as an ethylene biosynthesis inhibitor by targeting the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS). This enzyme is responsible for the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid, a precursor of ethylene. By inhibiting ACS, aviglycine hydrochloride effectively reduces ethylene production in plants . Additionally, aviglycine hydrochloride interacts with cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity with inhibition constants (Ki) of 1.1 µM and 10.5 µM, respectively .

Cellular Effects

Aviglycine hydrochloride has significant effects on various cellular processes in plants. It influences cell signaling pathways by reducing ethylene levels, which in turn affects processes such as fruit ripening, flower senescence, and abscission. The compound also impacts gene expression related to ethylene biosynthesis and response pathways . In addition, aviglycine hydrochloride has been shown to affect cellular metabolism by altering the levels of metabolites involved in ethylene production .

Molecular Mechanism

The molecular mechanism of aviglycine hydrochloride involves its binding to the active site of 1-aminocyclopropane-1-carboxylic acid synthase, thereby inhibiting its activity. This inhibition prevents the synthesis of 1-aminocyclopropane-1-carboxylic acid, leading to a reduction in ethylene production . Furthermore, aviglycine hydrochloride’s interaction with cystathionine beta-lyase and cystathionine gamma-lyase results in the inhibition of these enzymes, which are involved in the methionine salvage pathway . These interactions collectively contribute to the compound’s overall effect on ethylene biosynthesis and related cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aviglycine hydrochloride have been observed to change over time. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to aviglycine hydrochloride in in vitro and in vivo studies has demonstrated sustained inhibition of ethylene production and associated physiological effects, such as delayed fruit ripening and reduced flower senescence . These effects are consistent over extended periods, indicating the compound’s efficacy in regulating ethylene biosynthesis.

Dosage Effects in Animal Models

While aviglycine hydrochloride is primarily used in plant studies, its effects in animal models have also been investigated. Different dosages of the compound have been tested to determine its threshold and toxic effects. Studies have shown that low to moderate doses of aviglycine hydrochloride do not cause significant adverse effects in animal models . High doses have been associated with immunosuppression, as evidenced by decreased thymus weights and reduced antibody response in rats . These findings highlight the importance of dosage considerations when using aviglycine hydrochloride in experimental settings.

Metabolic Pathways

Aviglycine hydrochloride is involved in the metabolic pathways related to ethylene biosynthesis. By inhibiting 1-aminocyclopropane-1-carboxylic acid synthase, the compound disrupts the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid, thereby reducing ethylene production . Additionally, aviglycine hydrochloride’s interaction with cystathionine beta-lyase and cystathionine gamma-lyase affects the methionine salvage pathway, further influencing ethylene biosynthesis and related metabolic processes .

Transport and Distribution

The transport and distribution of aviglycine hydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is known to be taken up by plant cells and distributed to various tissues, where it exerts its inhibitory effects on ethylene biosynthesis . Studies have shown that aviglycine hydrochloride can accumulate in specific cellular compartments, such as the cytoplasm and vacuoles, where it interacts with target enzymes and proteins .

Subcellular Localization

Aviglycine hydrochloride is localized in specific subcellular compartments, including the cytoplasm and vacuoles. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins involved in ethylene biosynthesis within these compartments . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to the appropriate subcellular locations, ensuring its effective inhibition of ethylene production .

Eigenschaften

IUPAC Name |

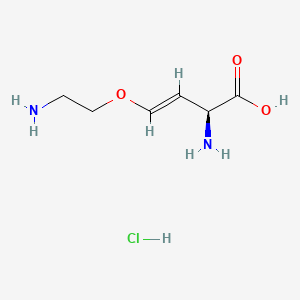

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCPLYVEFATMJF-BTIOQYSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=CC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO/C=C/[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49669-74-1 (Parent) | |

| Record name | Aviglycine hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034266 | |

| Record name | Aviglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55720-26-8 | |

| Record name | (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aviglycine hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aviglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVIGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266URI8C56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Aviglycine hydrochloride and how does it work in plants?

A1: Aviglycine hydrochloride (AVG) is a plant growth regulator primarily used to control flowering in certain crops. [, ] It functions by inhibiting the plant hormone ethylene, which plays a crucial role in various physiological processes including fruit ripening and flowering. [, ] AVG specifically blocks the enzyme ACC synthase, a key enzyme in the ethylene biosynthesis pathway. [] By reducing ethylene production, AVG can effectively delay flowering and regulate fruit development. [, ]

Q2: What are the practical applications of AVG in agriculture?

A2: AVG is particularly valuable for controlling natural flowering induction (NI) in pineapple cultivation. [] NI can lead to uneven fruit development and reduced yield. By suppressing ethylene production, AVG delays flowering, allowing for more synchronized fruit development and potentially increasing overall yield. [] The research highlights the effectiveness of AVG treatments in significantly reducing NI in 'MD-2' pineapple, with weekly sprays demonstrating the highest efficacy. []

Q3: Are there any specific considerations regarding the timing of AVG application?

A3: Yes, the timing of AVG application is crucial for achieving desired results. Research indicates that AVG treatment is most effective when initiated before the onset of natural flowering induction. [] Applying AVG after NI has commenced can lead to severe fruit deformities, ultimately causing significant yield losses. [] Therefore, careful monitoring of crop development and timely AVG application are essential for successful NI control and optimal crop yield.

Q4: Does AVG impact fruit size in pineapples?

A4: Research on 'MD-2' pineapple suggests that AVG application, even at varying concentrations and frequencies, does not significantly affect the average weight of the fruit. [] This finding suggests that AVG's influence is primarily on the timing of flowering rather than on fruit size or weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.